molecular formula C11H13BrFNO B1380321 4-(3-Bromo-5-fluorophenoxy)piperidine CAS No. 1540730-47-9

4-(3-Bromo-5-fluorophenoxy)piperidine

Cat. No. B1380321
M. Wt: 274.13 g/mol
InChI Key: DUDBTBDUHUFOGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromo-5-fluorophenoxy)piperidine” are not extensively documented. It is known that similar compounds have a molecular weight of around 195.24 and exist in a solid form .

Scientific Research Applications

Radiolabeled Probes for σ Receptors

4-(3-Bromo-5-fluorophenoxy)piperidine and related compounds have been synthesized and evaluated as potential σ receptor ligands. These compounds exhibit varying affinities and selectivities for σ-1 and σ-2 receptors, important in neurological research. For instance, a study by Waterhouse et al. (1997) found that halogenated 4-(4-phenoxymethyl)piperidines, including derivatives with bromo and fluoro substituents, showed promising in vivo results in adult male rats, suggesting their potential as probes for tomographic studies of σ receptors (Waterhouse et al., 1997).

Radiotracers for Serotonin Receptors

4-(3-Bromo-5-fluorophenoxy)piperidine derivatives have been explored as radiolabeled ligands for serotonin-5HT2 receptors. For example, Mertens et al. (1994) synthesized and evaluated compounds with high affinity for 5HT2 receptors, which were promising for γ-emission tomography and useful in neuroscientific research (Mertens et al., 1994).

Enantiomeric Resolution and Simulation Studies

Ali et al. (2016) conducted enantiomeric resolution and simulation studies of piperidine derivatives, which are crucial for understanding the stereochemistry and pharmacological properties of drugs. Their research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a structurally related compound, contributes to the field of chiral drug development and analysis (Ali et al., 2016).

Asymmetric Synthesis in Drug Development

The asymmetric synthesis of drugs is crucial for creating effective pharmaceuticals. Davies et al. (2011) developed a concise asymmetric synthesis method for cisapride, a gastroprokinetic agent, using a derivative of 4-(3-bromo-5-fluorophenoxy)piperidine. This research highlights the importance of stereochemistry in drug efficacy and safety (Davies et al., 2011).

No-Carrier-Added Radiofluorination

In radiopharmaceuticals, no-carrier-added (NCA) radiofluorination is a technique to label compounds with fluorine-18 for PET imaging. Cardinale et al. (2014) explored this technique using derivatives of 4-(3-Bromo-5-fluorophenoxy)piperidine for electron-rich arenes, contributing to the development of more efficient radiotracers (Cardinale et al., 2014).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment and adequate ventilation are recommended.

Future Directions

“4-(3-Bromo-5-fluorophenoxy)piperidine” has diverse applications in scientific research, from drug discovery to material science . Its complex structure enables investigations into various fields, making it an invaluable tool for advancing scientific knowledge.

properties

IUPAC Name

4-(3-bromo-5-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBTBDUHUFOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-fluorophenoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, M Zhang, KB Teuscher, H Ji - Journal of Medicinal Chemistry, 2021 - ACS Publications
Structure-based design and optimization were performed to develop small-molecule β-catenin/B-cell lymphoma 9 (BCL9) inhibitors and improve their inhibitory activities. Compound …
Number of citations: 7 pubs.acs.org

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